molecular formula C7H9NO2 B026020 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one CAS No. 19986-25-5

1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one

Cat. No. B026020
CAS RN: 19986-25-5
M. Wt: 139.15 g/mol
InChI Key: RFEAXXRUSNIUCM-UHFFFAOYSA-N
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Patent
US06359143B1

Procedure details

Into a 2 L flask filled with nitrogen were placed 1000 ml of anhydrous THF and 500 ml of a 1.6M n-hexane solution of n-butyl lithium. The flask was placed in a dry ice-acetone bath to set the inside temperature to −70° C., and 68.0 g of 3,5-dimethylisoxazole was slowly dropped in the flask. After the resulting solution was stirred for 30 minutes at the same temperature, a solution of 120.0 g of dimethylacetamide in 300 ml of THF was slowly dropped. After the completion of the dropping, the solution was further stirred for an hour at −60° C. to −65° C. The reaction solution was poured into 1 L of ice water acidified with hydrochloric acid. The organic layer was separated. The aqueous layer was further extracted with ethyl acetate. The obtained organic layers were combined and concentrated under reduced pressure. The obtained concentrate was dissolved in 500 ml of ethyl acetate, washed with water and then with saturated salt water, and dried over anhydrous magnesium sulfate. The solvent was removed by distillation. The residue was purified by distillation under reduced pressure to give 68.5 g of the title compound as a colorless liquid. Boiling point: 85° C./1.0 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
68 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1000 mL
Type
reactant
Reaction Step Six
Name
Quantity
300 mL
Type
reactant
Reaction Step Seven
Quantity
120 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CCCCCC.C([Li])CCC.[CH3:12][C:13]1[CH:17]=[C:16]([CH3:18])[O:15][N:14]=1.Cl.C1C[O:23][CH2:22][CH2:21]1>CC(N(C)C)=O>[CH2:18]([C:16]1[O:15][N:14]=[C:13]([CH3:12])[CH:17]=1)[C:22]([CH3:21])=[O:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
68 g
Type
reactant
Smiles
CC1=NOC(=C1)C
Step Four
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
1000 mL
Type
reactant
Smiles
C1CCOC1
Step Seven
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
120 g
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Stirring
Type
CUSTOM
Details
After the resulting solution was stirred for 30 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Into a 2 L flask filled with nitrogen
CUSTOM
Type
CUSTOM
Details
The flask was placed in a dry ice-acetone bath
CUSTOM
Type
CUSTOM
Details
to −70° C.
STIRRING
Type
STIRRING
Details
After the completion of the dropping, the solution was further stirred for an hour at −60° C. to −65° C
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The obtained concentrate
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 500 ml of ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated salt water, and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C(=O)C)C1=CC(=NO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 68.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.